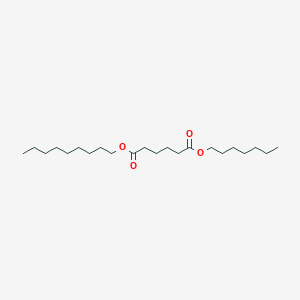

Heptyl nonyl adipate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’adipate de heptyle et de nonyle, également connu sous le nom de diheptyle, N-nonyl adipate, est un ester de l’acide adipique. Il est couramment utilisé comme plastifiant, qui est une substance ajoutée aux matériaux pour augmenter leur flexibilité, leur maniabilité et leur durabilité. La formule moléculaire de l’adipate de heptyle et de nonyle est C22H42O4, et il est reconnu pour ses excellentes performances à basse température et sa faible volatilité .

Méthodes De Préparation

L’adipate de heptyle et de nonyle peut être synthétisé par estérification de l’acide adipique avec des alcools heptylique et nonylique. La réaction implique généralement le chauffage de l’acide adipique avec les alcools en présence d’un catalyseur acide, tel que l’acide sulfurique, pour faciliter le processus d’estérification. Les conditions réactionnelles comprennent le maintien d’une température d’environ 150-200 °C et l’élimination de l’eau formée pendant la réaction pour déplacer l’équilibre vers la formation de l’ester .

Analyse Des Réactions Chimiques

L’adipate de heptyle et de nonyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former de l’acide adipique et des alcools correspondants.

Hydrolyse : En présence d’eau et d’un catalyseur acide ou basique, il peut s’hydrolyser pour revenir à l’acide adipique et aux alcools heptylique et nonylique.

Transestérification : Il peut réagir avec d’autres alcools pour former différents esters. Les réactifs couramment utilisés dans ces réactions comprennent l’acide sulfurique pour l’estérification et l’hydrolyse, et des agents oxydants comme le permanganate de potassium pour l’oxydation

Applications de la recherche scientifique

L’adipate de heptyle et de nonyle a une large gamme d’applications dans la recherche scientifique et l’industrie :

Applications De Recherche Scientifique

Heptyl nonyl adipate has a wide range of applications in scientific research and industry:

Mécanisme D'action

Le principal mécanisme d’action de l’adipate de heptyle et de nonyle comme plastifiant implique sa capacité à s’insérer entre les chaînes de polymère, réduisant les forces intermoléculaires et augmentant la mobilité des chaînes. Cela se traduit par une flexibilité et une maniabilité accrues du polymère. Dans les formulations topiques, ses propriétés émollientes contribuent à hydrater et à adoucir la peau en formant une barrière qui réduit la perte d’eau .

Comparaison Avec Des Composés Similaires

L’adipate de heptyle et de nonyle est souvent comparé à d’autres plastifiants, tels que l’adipate de dioctyle et l’adipate de diisononyle. Bien que tous ces composés servent de plastifiants, l’adipate de heptyle et de nonyle est unique en raison de ses performances supérieures à basse température et de sa volatilité inférieure. Des composés similaires comprennent :

Adipate de dioctyle (DOA) : Connu pour sa bonne flexibilité à basse température, mais sa volatilité est plus élevée que celle de l’adipate de heptyle et de nonyle.

Adipate de diisononyle (DINA) : Offre une bonne flexibilité et une faible volatilité, mais peut ne pas fonctionner aussi bien à des températures extrêmement basses

L’adipate de heptyle et de nonyle se distingue par ses propriétés équilibrées, ce qui en fait un composé polyvalent et précieux dans diverses applications.

Activité Biologique

Heptyl nonyl adipate is an ester compound formed from heptylic alcohol and nonyl adipate. It is primarily used in cosmetic and personal care formulations due to its emollient properties. This article explores the biological activity of this compound, including its safety profile, potential toxicity, and effects on human health and the environment, supported by data tables and relevant case studies.

This compound is characterized by its molecular formula C19H36O4 and a molecular weight of 320.49 g/mol. Its structure consists of a long hydrocarbon chain, which contributes to its lipophilic properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Emollient Properties : It acts as a skin-conditioning agent, providing moisture and improving the texture of formulations.

- Absorption and Metabolism : Studies indicate that similar compounds exhibit varying degrees of absorption in biological systems, which can influence their metabolic pathways and potential toxicity .

- Toxicological Profile : Research has shown that this compound has a favorable toxicological profile compared to other plasticizers like phthalates. However, limited studies specifically on this compound necessitate caution .

Case Study 1: Dermal Irritation

A study assessing the dermal irritation potential of various alkyl esters found that this compound exhibited low irritation potential when applied topically in controlled settings. The results indicated that it could be safely used in cosmetic formulations without significant adverse effects .

Case Study 2: Chronic Toxicity

In a chronic toxicity study involving rats, no significant adverse effects were observed at doses up to 1000 mg/kg body weight per day. The no-observable-adverse-effect level (NOAEL) was established at this dosage, suggesting a low risk when used within recommended limits .

Comparative Toxicity Data

The following table summarizes the NOAEL values for various alkyl esters, including this compound:

| Compound | NOAEL (mg/kg/day) | Observations |

|---|---|---|

| This compound | ≥1000 | Low dermal irritation; no systemic toxicity |

| Ethylhexyl Laurate | 1000 | No significant adverse effects noted |

| Isodecyl Laurate | 4500 | No treatment-related changes observed |

| Propylheptyl Caprylate | ≥1000 | Non-specific adaptive changes at high doses |

Environmental Impact

Research indicates that the environmental persistence of this compound is relatively low compared to traditional plasticizers like phthalates. Its biodegradability has been assessed in various studies, suggesting minimal accumulation in aquatic environments . However, continuous monitoring is recommended due to the potential for bioaccumulation in certain conditions.

Propriétés

Numéro CAS |

86248-24-0 |

|---|---|

Formule moléculaire |

C22H42O4 |

Poids moléculaire |

370.6 g/mol |

Nom IUPAC |

1-O-heptyl 6-O-nonyl hexanedioate |

InChI |

InChI=1S/C22H42O4/c1-3-5-7-9-10-12-16-20-26-22(24)18-14-13-17-21(23)25-19-15-11-8-6-4-2/h3-20H2,1-2H3 |

Clé InChI |

DLZBUNUDESZERL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.